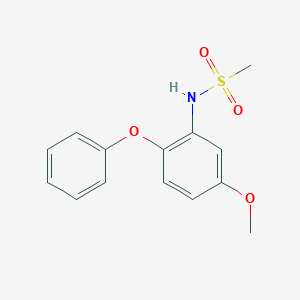

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-12-8-9-14(13(10-12)15-20(2,16)17)19-11-6-4-3-5-7-11/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQJXMJGWKDFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445180 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123664-84-6 | |

| Record name | N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, a key intermediate in the synthesis of Iguratimod, an anti-rheumatic drug.[1] The protocol is designed for an audience of researchers, scientists, and professionals in drug development.

Synthetic Strategy Overview

The synthesis of this compound can be logically approached in a two-step sequence. The initial step involves the formation of the diaryl ether, 2-phenoxy-5-methoxyaniline, which serves as the key precursor. This is followed by the sulfonylation of the amino group with methanesulfonyl chloride to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenoxy-5-methoxyaniline

This procedure is based on analogous Ullmann condensation reactions for the formation of diaryl ethers, followed by a standard reduction of a nitro group.[2][3]

2.1.1. Part A: Ullmann Condensation to form 2-Phenoxy-5-nitroanisole

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| 2-Chloro-4-nitroanisole | 187.58 g/mol | 1.0 | (To be determined by user) |

| Phenol | 94.11 g/mol | 1.2 | (Calculated based on 2-chloro-4-nitroanisole) |

| Potassium Carbonate | 138.21 g/mol | 2.0 | (Calculated based on 2-chloro-4-nitroanisole) |

| Copper(I) Iodide | 190.45 g/mol | 0.1 | (Calculated based on 2-chloro-4-nitroanisole) |

| N,N-Dimethylformamide (DMF) | - | - | (Sufficient to dissolve reactants) |

Procedure:

-

To a stirred solution of phenol in N,N-dimethylformamide (DMF), add potassium carbonate and copper(I) iodide.

-

Add 2-chloro-4-nitroanisole to the mixture.

-

Heat the reaction mixture to a temperature between 120-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude 2-phenoxy-5-nitroanisole, which can be purified by column chromatography on silica gel.

2.1.2. Part B: Reduction to 2-Phenoxy-5-methoxyaniline

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| 2-Phenoxy-5-nitroanisole | 245.24 g/mol | 1.0 | (From previous step) |

| Tin(II) Chloride Dihydrate | 225.63 g/mol | 3.0 | (Calculated based on nitroanisole) |

| Concentrated Hydrochloric Acid | - | - | (Sufficient amount) |

| Ethanol | - | - | (Sufficient to dissolve reactant) |

Procedure:

-

Dissolve 2-phenoxy-5-nitroanisole in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 2-phenoxy-5-methoxyaniline, which can be further purified if necessary.

Step 2: Methanesulfonylation to this compound

This protocol is adapted from the synthesis of Nimesulide, which involves a similar methanesulfonylation of a substituted phenoxy aniline.[4]

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| 2-Phenoxy-5-methoxyaniline | 215.25 g/mol | 1.0 | (From previous step) |

| Methanesulfonyl Chloride | 114.55 g/mol | 1.1 | (Calculated based on aniline) |

| Pyridine | 79.10 g/mol | Excess | (Used as solvent and base) |

| Dichloromethane (DCM) | - | - | (For extraction) |

| 10% Hydrochloric Acid | - | - | (For washing) |

Procedure:

-

Dissolve 2-phenoxy-5-methoxyaniline in pyridine and cool the mixture to 0-5°C in an ice bath.

-

Slowly add methanesulfonyl chloride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours. The progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane.

-

Wash the combined organic extracts with 10% hydrochloric acid, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Visualization of the Synthetic Pathway

References

- 1. N-(5-methoxy-2-phenoxyphenyl)methane sulfonamide – Juvenus Drugs [juvenusdrugs.com]

- 2. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 3. CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google Patents [patents.google.com]

- 4. ITMI971342A1 - PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-phenoxyphenyl)methanesulfonamide, widely known by its active pharmaceutical ingredient (API) name Iguratimod, is a novel small-molecule anti-rheumatic drug.[1] With the Chemical Abstracts Service (CAS) number 123664-84-6 and a molecular formula of C14H15NO4S, this compound has garnered significant attention for its therapeutic efficacy in the management of autoimmune disorders, particularly rheumatoid arthritis.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an API is fundamental for drug development, influencing formulation design, bioavailability, and stability. The key physicochemical parameters for this compound (Iguratimod) are summarized in the tables below.

Chemical and Physical Data

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| API Name | Iguratimod | [1] |

| CAS Number | 123664-84-6 | [1] |

| Molecular Formula | C14H15NO4S | [2] |

| Molecular Weight | 293.34 g/mol | [3] |

| Appearance | White to Almost white powder to crystal | [4][5] |

| Melting Point | 237-242 °C | [4][5][6] |

| Boiling Point (Predicted) | 411.4±55.0 °C | [7] |

| Density (Predicted) | 1.306±0.06 g/cm³ | [7] |

Solubility and Partition Coefficient

| Property | Value | Conditions | Source |

| Solubility in Water | Almost insoluble | - | [8] |

| Solubility in PBS | ~0.25 mg/mL | pH 7.2 | [9] |

| Solubility in DMSO | ~16 mg/mL | - | [9] |

| Solubility in Dimethylformamide | ~14 mg/mL | - | [9] |

| Solubility in Ethanol (99.5) | Extremely difficult to dissolve | - | [8] |

| Solubility in Acetonitrile | Difficult to dissolve | - | [8] |

| LogP | 4.01280 | - | [7] |

| pKa (Predicted) | 5.58±0.20 | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid API like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Determination

Solubility is a crucial parameter that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a drug at different physiological pH values, which in turn influences its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Biological Activity and Signaling Pathways

This compound (Iguratimod) exerts its therapeutic effects through the modulation of several key inflammatory signaling pathways. Its mechanism of action involves the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.

The primary signaling pathways affected by Iguratimod include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Iguratimod has been shown to inhibit the activation of NF-κB, a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Iguratimod can also suppress the phosphorylation of MAPKs, which are key signaling molecules involved in cellular responses to a variety of stimuli, including inflammatory signals. By inhibiting this pathway, Iguratimod further dampens the inflammatory cascade.

-

Cytokine Signaling: As a consequence of its effects on the NF-κB and MAPK pathways, Iguratimod inhibits the production of several key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17 (IL-17), and Tumor Necrosis Factor-alpha (TNF-α).

The following diagram illustrates the key signaling pathways modulated by this compound.

Conclusion

This compound (Iguratimod) is a well-characterized small molecule with defined physicochemical properties that underpin its role as an effective anti-rheumatic agent. Its mechanism of action, centered on the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, provides a clear rationale for its therapeutic benefits. The data and protocols presented in this guide offer a valuable resource for researchers and professionals involved in the ongoing development and application of this important pharmaceutical compound.

References

- 1. N-(5-methoxy-2-phenoxyphenyl)methane sulfonamide – Juvenus Drugs [juvenusdrugs.com]

- 2. This compound|123664-84-6_ææºåå¦_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-å溴è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]

- 3. 123664-84-6 | this compound | Iguratimod Related | Ambeed.com [ambeed.com]

- 4. Iguratimod | 123663-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN1944420B - Iguratimod crystalline forms and compositions thereof - Google Patents [patents.google.com]

- 7. Jiangsu Jiaerke Pharmaceuticals Group Corp., Ltd. [chemball.com]

- 8. JP2021024843A - Solid preparation containing iguratimod - Google Patents [patents.google.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Unraveling the Core Mechanism of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide is a key intermediate in the synthesis of Iguratimod, a novel small-molecule anti-rheumatic drug. While the direct biological activity of this compound is not extensively characterized, its pivotal role in the formation of Iguratimod necessitates a thorough understanding of the latter's mechanism of action to appreciate the therapeutic potential of this chemical scaffold. This technical guide provides a comprehensive overview of the core mechanism of action of Iguratimod, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: A Multi-faceted Immunomodulatory Approach

Iguratimod exerts its therapeutic effects through a multi-pronged approach, primarily targeting the underlying inflammatory and autoimmune processes characteristic of rheumatoid arthritis and other autoimmune disorders. Its mechanism revolves around the modulation of key immune cells, inhibition of pro-inflammatory cytokine production, and interference with critical intracellular signaling pathways.

Regulation of Immune Cell Function

Iguratimod has been shown to modulate the activity of several key immune cell types implicated in the pathogenesis of autoimmune diseases:

-

T-Lymphocytes: Iguratimod influences T-cell differentiation and function. It has been observed to downregulate the Th1 and Th17 pro-inflammatory responses while promoting the activity of regulatory T cells (Treg), which are crucial for maintaining immune tolerance.[1][2] Specifically, it can restrain the function of circulating follicular helper T (cTfh) cells by inhibiting glucose metabolism through the Hif1α-HK2 axis.[3][4]

-

B-Lymphocytes: A significant aspect of Iguratimod's mechanism is its direct impact on B cells. It inhibits the terminal differentiation of B cells and subsequent production of immunoglobulins (antibodies), including autoantibodies that are a hallmark of many autoimmune diseases.[5]

-

Macrophages and Synovial Fibroblasts: Iguratimod inhibits the production of pro-inflammatory mediators by macrophages and fibroblast-like synoviocytes (FLS) in the inflamed joint, thereby reducing synovitis and joint damage.[6][7]

Inhibition of Pro-inflammatory Cytokines

A central feature of Iguratimod's anti-inflammatory effect is its ability to suppress the production of a wide array of pro-inflammatory cytokines. This inhibition occurs at the transcriptional level.[8]

| Cytokine | Cell Type | IC50 / Concentration Range for Inhibition | Reference |

| TNF-α | Human Peripheral Blood Monocytes | Low inhibitory effect noted | [5] |

| IL-1β | Human Peripheral Blood Monocytes | Not specified | [6] |

| IL-6 | Human Peripheral Blood Monocytes, RA Synovial Cells | 0.3 to 30 µg/mL | [6][8] |

| IL-8 | Human Peripheral Blood Monocytes, RA Synovial Cells | 0.3 to 30 µg/mL | [6][8] |

| IL-17 | - | Potent inhibition of IL-17 signaling | [9][10] |

| MCP-1 | Human Peripheral Blood Monocytes | Low inhibitory effect noted | [5] |

Modulation of Intracellular Signaling Pathways

Iguratimod's effects on immune cell function and cytokine production are mediated through its interference with key intracellular signaling cascades:

-

NF-κB Signaling Pathway: Iguratimod is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][7][11] It has been shown to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in response to pro-inflammatory stimuli like TNF-α and LPS.[8][12] This inhibition of NF-κB activation is a central mechanism underlying its broad anti-inflammatory effects.

-

MAPK Signaling Pathway: Iguratimod can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been observed to reduce the phosphorylation of key MAPK members, which are involved in the expression of various inflammatory genes.[9]

-

IL-17 Signaling Pathway: Iguratimod has a distinct inhibitory effect on the IL-17 signaling pathway. It is thought to target Act1, a key adaptor protein in this pathway, thereby disrupting the downstream signaling cascade that leads to the production of inflammatory mediators in synoviocytes.[9][13]

Osteoprotective Effects

Beyond its immunomodulatory and anti-inflammatory actions, Iguratimod exhibits direct protective effects on bone metabolism, a critical aspect in the management of rheumatoid arthritis where bone erosion is a major concern.

-

Inhibition of Osteoclastogenesis: Iguratimod potently inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.[14][15] This effect is mediated through the suppression of the RANKL and TNF-α signaling pathways, which are critical for osteoclast formation.[14][15] It has been shown to inhibit osteoclast formation in a dose-dependent manner.[15]

-

Promotion of Osteoblast Function: Iguratimod has been found to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation. This dual action of inhibiting bone resorption and promoting bone formation contributes significantly to its disease-modifying properties.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Iguratimod's Anti-inflammatory Action

Caption: Iguratimod inhibits pro-inflammatory signaling pathways.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for evaluating Iguratimod's effect on NF-κB.

Osteoclastogenesis Inhibition Assay Workflow

Caption: Workflow for assessing Iguratimod's impact on osteoclastogenesis.

Key Experimental Protocols

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. Allow cells to adhere overnight. Pre-treat cells with varying concentrations of Iguratimod for 1 hour. Stimulate with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes.

-

Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block with 1% BSA in PBST for 30 minutes. Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C. Wash with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution) for 1 hour at room temperature.

-

Counterstaining and Mounting: Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes. Mount coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging and Analysis: Visualize cells using a fluorescence microscope. Quantify the nuclear to cytoplasmic fluorescence intensity of the p65 signal.

In Vitro Osteoclastogenesis Assay

-

Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice. Culture the cells in α-MEM containing 10% FBS and 30 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Osteoclast Differentiation: Seed BMMs in a 96-well plate. Culture in differentiation medium (α-MEM, 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL) with or without various concentrations of Iguratimod for 5-7 days.

-

TRAP Staining: Fix the cells with 10% formalin for 10 minutes. Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit according to the manufacturer's instructions.

-

Quantification: Count TRAP-positive multinucleated (≥3 nuclei) cells as mature osteoclasts under a light microscope.

Conclusion

This compound, as the precursor to Iguratimod, is integral to a therapeutic agent with a sophisticated and multi-faceted mechanism of action. Iguratimod's ability to modulate key immune cells, potently inhibit a range of pro-inflammatory cytokines, and interfere with crucial signaling pathways like NF-κB and IL-17, underscores its efficacy as a disease-modifying anti-rheumatic drug. Furthermore, its direct osteoprotective effects highlight its comprehensive approach to mitigating the pathology of rheumatoid arthritis. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of compounds. Further investigation into the direct biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

References

- 1. Regulatory Effect of Iguratimod on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Effect of Iguratimod on the Balance of Th Subsets and Inhibition of Inflammatory Cytokines in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iguratimod Restrains Circulating Follicular Helper T Cell Function by Inhibiting Glucose Metabolism via Hif1α-HK2 Axis in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iguratimod: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]

- 7. Research on the Mechanism of Iguratimod in Inhibiting Arthritis Through NF-κB: An Experimental Study Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. A novel disease-modifying antirheumatic drug, iguratimod, ameliorates murine arthritis by blocking IL-17 signaling, distinct from methotrexate and leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Iguratimod, a synthetic disease modifying anti-rheumatic drug inhibiting the activation of NF-κB and production of RANKL: Its efficacy, radiographic changes, safety and predictors over two years' treatment for Japanese rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel disease-modifying anti-rheumatic drug iguratimod suppresses chronic experimental autoimmune encephalomyelitis by down-regulating activation of macrophages/microglia through an NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iguratimod Ameliorates the Severity of Secondary Progressive Multiple Sclerosis in Model Mice by Directly Inhibiting IL-6 Production and Th17 Cell Migration via Mitigation of Glial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Iguratimod inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (Iguratimod): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, the active pharmaceutical ingredient (API) known as Iguratimod. Iguratimod is a novel small-molecule anti-rheumatic drug utilized in the treatment of active rheumatoid arthritis. This document summarizes its crystallographic data, details experimental protocols for its synthesis and crystallization, and visually represents its key signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and crystallographic studies.

Introduction

This compound, commercially known as Iguratimod, is a disease-modifying anti-rheumatic drug (DMARD).[1] Its therapeutic effects are attributed to its immunomodulatory and anti-inflammatory properties.[2] Understanding the three-dimensional atomic arrangement of Iguratimod is crucial for elucidating its structure-activity relationship, optimizing its formulation, and ensuring its quality and stability. This guide focuses on the crystallographic aspects of an Iguratimod solvate and the biochemical pathways it modulates.

Crystal Structure Data

The crystal structure of an N,N-dimethylformamide (DMF) solvate of Iguratimod has been determined by single-crystal X-ray diffraction. The compound crystallizes in a triclinic system. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄N₂O₆S·C₃H₇NO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4146(4) |

| b (Å) | 11.7925(8) |

| c (Å) | 16.9527(12) |

| α (°) | 85.238(2) |

| β (°) | 86.674(4) |

| γ (°) | 78.959(2) |

| Volume (ų) | 1057.77(13) |

| Z | 2 |

| Temperature (K) | 296(2) |

| Rgt(F) | 0.0418 |

| wRref(F²) | 0.1175 |

Table 1: Crystallographic data for Iguratimod-DMF solvate.[3]

Experimental Protocols

Synthesis of Iguratimod

The synthesis of Iguratimod can be achieved through various routes. One strategic approach involves a multi-step synthesis beginning with a nucleophilic aromatic substitution (SNAr) reaction.[4]

Experimental Workflow for Iguratimod Synthesis

Caption: A simplified workflow for the synthesis of Iguratimod.

A detailed protocol for the synthesis of an Iguratimod amine precursor involves the nucleophilic aromatic substitution of 1-chloro-4-methoxy-2-nitrobenzene with phenol to yield 4-methoxy-2-nitrophenoxybenzene.[4] Subsequent reduction of the nitro group furnishes the amine precursor, which then undergoes further reactions to construct the chromone core and append the necessary functional groups.

Crystallization

Different crystalline forms of Iguratimod can be obtained from various solvents, including ethanol, acetonitrile, acetone, N,N-dimethylformamide (DMF), and dichloromethane.[3] The single crystal for the structural analysis described in Table 1 was obtained from a DMF solution.

General Crystallization Protocol:

-

Dissolve the crude Iguratimod product in a minimal amount of a suitable solvent (e.g., N,N-dimethylformamide) at an elevated temperature to achieve saturation.

-

Allow the solution to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation of the solvent over several days.

Signaling Pathways

Iguratimod exerts its therapeutic effects by modulating multiple intracellular signaling pathways involved in the inflammatory response. Its mechanism of action includes the inhibition of pro-inflammatory cytokine production and the regulation of immune cell function.[5][6][7]

Key Signaling Pathways Modulated by Iguratimod

Caption: Overview of key signaling pathways modulated by Iguratimod.

Iguratimod has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process.[7][8] It also suppresses the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] A notable mechanism of action is the inhibition of the IL-17 signaling pathway, which plays a significant role in the pathogenesis of rheumatoid arthritis.[7][8] These inhibitory actions lead to a reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17.[7] Furthermore, Iguratimod influences bone metabolism by inhibiting osteoclast differentiation and promoting osteoblast differentiation.[7][9]

Conclusion

The crystallographic data of the this compound (Iguratimod)-DMF solvate provides valuable insights into its solid-state structure. The detailed synthesis and crystallization protocols offer a foundation for further research and development. Elucidation of its interactions with key signaling pathways, including NF-κB, MAPK, and IL-17, enhances our understanding of its anti-inflammatory and immunomodulatory effects. This comprehensive technical guide serves as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. Iguratimod - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iguratimod: Novel Molecular Insights and a New csDMARD for Rheumatoid Arthritis, from Japan to the World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Iguratimod: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iguratimod (T-614) is a novel, small-molecule synthetic disease-modifying antirheumatic drug (DMARD) that has been approved for the treatment of rheumatoid arthritis in Japan and China.[1][2] It exhibits a multi-faceted mechanism of action, encompassing both anti-inflammatory and immunomodulatory effects, along with a unique profile of promoting bone formation while inhibiting bone resorption.[1][3] This technical guide provides an in-depth overview of the discovery and development of Iguratimod, its chemical synthesis, detailed molecular mechanisms of action, key experimental protocols, and a summary of its preclinical and clinical data. The guide is intended to serve as a comprehensive resource for professionals in the field of rheumatology and drug development.

Discovery and Development

Iguratimod, initially designated T-614, was discovered by Toyama Pharmaceuticals in Japan. It was jointly co-developed with Eisai in Japan and independently developed by Simcere Pharmaceutical Group in China.

Key Milestones:

-

2000: The chemical structure and synthesis of Iguratimod are first published.[2]

-

2003: An application for regulatory approval is submitted in Japan.[2]

-

2011 (August 15): Iguratimod is first approved by the China Food and Drug Administration (CFDA), marketed as Iremod®.

-

2012 (June 29): Following a resubmission with additional data in 2011, the drug is approved by the Pharmaceuticals and Medical Devices Agency (PMDA) of Japan for the treatment of rheumatoid arthritis.[2] It is marketed in Japan under the trade names Careram® and Kolbet®.[2]

The development process highlighted its efficacy in preventing joint destruction in adjuvant arthritis models and its inhibitory effects on granuloma inflammation.

Chemical Synthesis

Iguratimod is chemically known as N-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]methanesulfonamide.[4] Several synthesis routes have been published. A common approach begins with commercially available 3-nitro-4-chloro anisole.

General Synthetic Steps:

-

Nucleophilic Aromatic Substitution (SNAr): 1-chloro-4-methoxy-2-nitrobenzene is reacted with phenol to produce 4-methoxy-2-nitro-1-phenoxybenzene.[5]

-

Nitro Group Reduction: The nitro group is reduced to an amine.

-

Sulfonylation: The resulting amine is reacted with methanesulfonyl chloride to form the sulfonamide N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide.

-

Cyclization: The intermediate is then cyclized using dimethylformamide dimethylacetal to form the chromone ring structure, yielding Iguratimod.

The process involves standard organic chemistry reactions, with purification steps like crystallization employed to ensure high purity of the final active pharmaceutical ingredient (API).[6]

Mechanism of Action

Iguratimod's therapeutic effects stem from its ability to modulate multiple key pathways in the inflammatory and immune response. Unlike many targeted biologics, it acts on several fronts simultaneously.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of Iguratimod is the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[7][8] It interferes with the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus without affecting the degradation of its inhibitor, IκBα.[1][9] This suppression of NF-κB activity leads to a downstream reduction in the transcription and production of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[8][9] This effect has been confirmed in cultured human synovial cells and various macrophage cell lines.[1]

Modulation of Bone Metabolism: Inhibition of Osteoclastogenesis

Iguratimod has a dual effect on bone health, which is critical in preventing the joint destruction characteristic of rheumatoid arthritis. It directly inhibits the differentiation and function of osteoclasts, the cells responsible for bone resorption.[10]

This is achieved by targeting the RANKL signaling pathway. Iguratimod suppresses RANKL-induced activation of both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways (specifically p38 and ERK) in osteoclast precursor cells.[10][11] This leads to reduced expression of key osteoclastogenic transcription factors like c-Fos and NFATc1, and subsequently, genes such as TRAP and Cathepsin K (CTSK).[10]

Concurrently, Iguratimod promotes bone formation by stimulating osteoblastic differentiation.[12] This anabolic effect is linked to increased activation of the p38-MAPK pathway and upregulation of osteoblast-related transcription factors in osteoblasts.[12][13]

Regulation of Adaptive Immunity

Iguratimod influences both T and B lymphocyte functions.

-

T Cells: It modulates the balance of T helper (Th) cell subsets. Clinical studies have shown that Iguratimod treatment leads to the downregulation of pro-inflammatory Th1 and Th17 cells and an upregulation of regulatory T cells (Treg).[1]

-

B Cells: Iguratimod directly inhibits the differentiation of B cells into antibody-secreting plasma cells, thereby reducing the production of immunoglobulins (IgG, IgM, IgA) and autoantibodies like rheumatoid factor (RF).[1][14] This action occurs without affecting B cell proliferation.[14]

Inhibition of IL-17 Signaling

Iguratimod has a specific inhibitory effect on the IL-17 signaling pathway.[15] It achieves this by targeting Act1, a key adaptor protein, and disrupting its interaction with TRAF5, which is crucial for downstream signal transduction.[15][16] This action inhibits the IL-17-induced expression of various inflammatory factors.[15]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of Iguratimod.

Osteoclast Differentiation and Bone Resorption Assays

-

Objective: To assess the direct effect of Iguratimod on osteoclast formation and function.

-

Cell Line: RAW264.7 murine macrophage-like cells or primary bone marrow-derived monocytes (BMMs).[10][11]

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Stimulation: Cells are cultured with Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B ligand (RANKL) to induce osteoclast differentiation.[11]

-

Treatment: Various concentrations of Iguratimod are added to the culture medium at the time of RANKL stimulation.[10]

-

TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are identified and counted as osteoclasts.[11]

-

Bone Resorption Assay: For functional analysis, cells are seeded on bone-mimicking calcium phosphate-coated plates or dentin slices. After differentiation, cells are removed, and the resorption pits are visualized and quantified by microscopy.[10][11]

-

Western Blot Analysis for Signaling Pathways

-

Objective: To determine the effect of Iguratimod on the activation of signaling proteins like NF-κB and MAPKs.

-

Methodology:

-

Cell Culture and Stimulation: RAW264.7 cells are pre-treated with Iguratimod for a specified time (e.g., 1-2 hours) and then stimulated with RANKL for short time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

-

Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38, p-ERK, ERK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[10][11]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the effect of Iguratimod on the mRNA expression of osteoclast-related genes.

-

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with RANKL and Iguratimod as described for the differentiation assay.

-

RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol).

-

cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for quantitative PCR with specific primers for target genes (e.g., Nfatc1, c-Fos, Trap, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.

-

Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.[10][11]

-

HPLC Method for Quantification in Plasma

-

Objective: To quantify the concentration of Iguratimod and its metabolites in biological samples.

-

Methodology:

-

Sample Preparation: Plasma samples are deproteinized, typically by adding acetonitrile or methanol, followed by vortexing and centrifugation.[17][18]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.[17]

-

Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[17][19]

-

Mobile Phase: A mixture of methanol and water (containing 0.1% trifluoroacetic acid) in a ratio of approximately 55:45 (v/v) is used.[17]

-

Detection: The UV detector is set to a wavelength of 257 nm for detection.[4][19]

-

Quantification: A standard calibration curve is generated using known concentrations of Iguratimod to quantify the analyte in the samples.[17]

-

Preclinical and Clinical Data

Preclinical Pharmacology

In preclinical studies, Iguratimod demonstrated potent anti-inflammatory effects in animal models of arthritis. It effectively inhibited the production of various inflammatory cytokines and immunoglobulins.[3][9] Studies in RAW264.7 cells showed a dose-dependent inhibition of RANKL-induced osteoclast formation.[10]

Table 1: Preclinical In Vitro Effects of Iguratimod

| Parameter | Cell Type | Stimulant | Effect | Reference |

|---|---|---|---|---|

| Osteoclast Differentiation | RAW264.7 cells | RANKL | Significant inhibition in a dose-dependent manner | [10] |

| Bone Resorption | RAW264.7 cells | RANKL | Significantly reduced | [10][11] |

| NF-κB Activation | RAW264.7 cells | RANKL | Suppressed activation | [10] |

| MAPK Activation (p38, ERK) | RAW264.7 cells | RANKL | Suppressed activation | [10][11] |

| Osteoclast Gene Expression (TRAP, CTSK, CTR) | RAW264.7 cells | RANKL | Significantly suppressed | [10] |

| Immunoglobulin Production | B-lymphocytes | - | Directly inhibited |[1] |

Clinical Efficacy

Multiple randomized controlled trials (RCTs) and meta-analyses have established the efficacy of Iguratimod in patients with active rheumatoid arthritis.[20][21] Its performance is comparable to other DMARDs like methotrexate (MTX) and salazosulfapyridine (SASP).[8][20]

Table 2: Summary of Clinical Efficacy in Rheumatoid Arthritis (24 Weeks)

| Outcome Measure | Iguratimod vs. Placebo | Iguratimod vs. Other DMARDs (MTX, SASP) | Reference |

|---|---|---|---|

| ACR20 Response | Superior to Placebo | Non-significant difference | [20] |

| ACR50 Response | - | Non-significant difference | [20][22] |

| DAS28 Score | Significant Reduction | Significant Reduction (WMD: -0.92 vs. Control) | [20][21] |

| Tender Joint Count | Significant Reduction | Comparable Reduction | [20][22] |

| Swollen Joint Count | Significant Reduction | Comparable Reduction | [20][22] |

| ESR & CRP | Significant Reduction | Comparable or potentially lower values |[20][22] |

ACR20/50: American College of Rheumatology 20%/50% improvement criteria; DAS28: Disease Activity Score in 28 joints; ESR: Erythrocyte Sedimentation Rate; CRP: C-Reactive Protein; WMD: Weighted Mean Difference.

Furthermore, combination therapy of Iguratimod with MTX has shown synergistic effects in patients with an insufficient response to MTX alone, without a significant increase in adverse events.[8][23] Long-term studies have also indicated that Iguratimod can slow the radiographic progression of joint damage.[24]

Safety and Tolerability

The safety profile of Iguratimod is considered acceptable. The most frequently reported adverse events include elevations in liver transaminases (ALT, AST), gastrointestinal issues (nausea, stomach pain), rash, and decreased platelet counts.[2][8][23] The overall incidence of adverse events is generally comparable to that of MTX.[22][23] Careful monitoring, especially of liver function, is recommended during treatment.[8] Particular caution is advised for patients with a history of gastric ulcers or those concomitantly using NSAIDs and oral prednisolone, due to risks of gastric bleeding or perforation.[24]

Table 3: Common Adverse Events Associated with Iguratimod

| Adverse Event Category | Specific Events | Incidence Note | Reference |

|---|---|---|---|

| Hepatobiliary | Elevated ALT/AST | Most common; requires monitoring | [8] |

| Gastrointestinal | Nausea, vomiting, abdominal pain, gastric/duodenal ulcer | Common | [2][24] |

| Hematologic | Leukopenia, Thrombocytopenia | Less common, but significant | [8][23] |

| Dermatologic | Rash, pruritus | Common |[2] |

Conclusion

Iguratimod is a significant addition to the therapeutic armamentarium for rheumatoid arthritis. Its discovery and development have provided a novel oral DMARD with a unique, multi-targeted mechanism of action that addresses inflammation, autoimmunity, and bone destruction. By inhibiting key signaling pathways such as NF-κB and RANKL, while also modulating T and B cell function, Iguratimod offers a distinct therapeutic profile. The comprehensive data from preclinical and clinical studies underscore its efficacy and establish a manageable safety profile, making it a valuable option for monotherapy and combination therapy in the management of rheumatoid arthritis.

References

- 1. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iguratimod - Wikipedia [en.wikipedia.org]

- 3. journalaji.com [journalaji.com]

- 4. tijer.org [tijer.org]

- 5. researchgate.net [researchgate.net]

- 6. Iguratimod impurity identification, characterization, and synthesis. [wisdomlib.org]

- 7. nbinno.com [nbinno.com]

- 8. Iguratimod: a new disease-modifying antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. Iguratimod (T-614) suppresses RANKL-induced osteoclast differentiation and migration in RAW264.7 cells via NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iguratimod inhibits osteoclastogenesis by modulating the RANKL and TNF-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases [frontiersin.org]

- 17. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Preparation of a Major Metabolite of Iguratimod and Simultaneous Assay of Iguratimod and Its Metabolite by HPLC in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and Safety of Iguratimod for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | A systematic review and meta-analysis of the efficacy and safety of iguratimod in the treatment of inflammatory arthritis and degenerative arthritis [frontiersin.org]

- 22. Relative efficacy and safety of iguratimod monotherapy for the treatment of patients with rheumatoid arthritis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Effectiveness and Safety of Iguratimod Monotherapy or Combined With Methotrexate in Treating Rheumatoid Arthritis: A Systematic Review and Meta-Analysis [frontiersin.org]

- 24. Iguratimod, a synthetic disease modifying anti-rheumatic drug inhibiting the activation of NF-κB and production of RANKL: Its efficacy, radiographic changes, safety and predictors over two years' treatment for Japanese rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide, with the Chemical Abstracts Service (CAS) number 123664-84-6, is a key chemical intermediate primarily recognized for its role in the synthesis of Iguratimod. Iguratimod is a novel small-molecule, disease-modifying anti-rheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Understanding the properties and synthesis of this intermediate is crucial for researchers and professionals involved in the development and manufacturing of Iguratimod and related compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and the biological context of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Reference(s) |

| CAS Number | 123664-84-6 | [1] |

| Molecular Formula | C₁₄H₁₅NO₄S | [1] |

| Molecular Weight | 293.34 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Melting Point | 109.5-111 °C | |

| Solubility | Soluble in organic solvents such as pyridine and ethyl acetate. | |

| Storage Temperature | Room temperature |

Spectroscopic Data

Spectroscopic data is vital for the structural elucidation and confirmation of this compound.

| Spectroscopy | Data |

| Infrared (IR) | (KBr, cm⁻¹): 3250, 1610, 1585, 1480, 1320, 1220, 1150 |

| ¹H NMR | (CDCl₃) δ: 2.94 (3H, s), 3.81 (3H, s), 6.36-7.43 (9H, m) |

| Mass Spectrometry (MS) | (ESI) m/z: 294 (M+H)⁺ |

Synthesis and Experimental Protocols

This compound is synthesized through a multi-step process. One common route involves the reaction of 3-amino-4-phenoxyanisole with methanesulfonyl chloride. Another described method starts from p-nitroanisole.[2]

Experimental Protocol: Synthesis from 3-amino-4-phenoxyanisole

This protocol describes the synthesis of this compound from 3-amino-4-phenoxyanisole.

Materials:

-

3-amino-4-phenoxyanisole

-

Pyridine

-

Methanesulfonyl chloride

-

Ethyl acetate

-

Water

-

2N Hydrochloric acid

-

Saturated aqueous sodium chloride

-

Anhydrous magnesium sulfate

-

Isopropanol

Procedure:

-

Dissolve 10.0 g of 3-amino-4-phenoxyanisole in 50 mL of pyridine.

-

Cool the solution in an ice bath.

-

Slowly add 5.59 g of methanesulfonyl chloride dropwise over 10 minutes.

-

Stir the reaction mixture continuously at 20-25°C for 1 hour.

-

Pour the reaction mixture into a mixture of 200 mL of ethyl acetate and 100 mL of water.

-

Separate the organic layer and wash it sequentially with three 100-mL portions of 2N hydrochloric acid and then with saturated aqueous sodium chloride.

-

Dry the separated organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Recrystallize the resulting crude product from isopropanol to yield this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Context: Role as an Intermediate for Iguratimod

The primary significance of this compound lies in its role as a key intermediate in the chemical synthesis of Iguratimod.[2] Iguratimod is an anti-rheumatic drug that exhibits its therapeutic effects by modulating inflammatory and immune responses. Therefore, the biological activity discussed below pertains to the final active pharmaceutical ingredient, Iguratimod.

Mechanism of Action of Iguratimod

Iguratimod has a multi-faceted mechanism of action that targets several key components of the inflammatory cascade in rheumatoid arthritis. Its primary effects include the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.

Key Signaling Pathways Modulated by Iguratimod

Iguratimod has been shown to inhibit several critical signaling pathways involved in the pathogenesis of rheumatoid arthritis:

-

Nuclear Factor-κB (NF-κB) Signaling Pathway: Iguratimod suppresses the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Interleukin-17 (IL-17) Signaling Pathway: Iguratimod inhibits the IL-17 signaling pathway. IL-17 is a potent pro-inflammatory cytokine that plays a crucial role in synovial inflammation and bone erosion in rheumatoid arthritis.

-

Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) Production: Iguratimod has been demonstrated to reduce the production of TNF-α and IL-6, two major cytokines that drive the inflammatory process in rheumatoid arthritis.

Caption: Iguratimod's inhibitory effects on NF-κB and IL-17 signaling pathways.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or manufacturing setting.

Hazard Identification: [1]

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Acute toxicity, inhalation (Category 4), H332: Harmful if inhaled.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE) in a well-ventilated area.

Conclusion

This compound is a crucial intermediate in the synthesis of the anti-rheumatic drug Iguratimod. A thorough understanding of its chemical and physical properties, as well as its synthesis, is essential for researchers and professionals in the field of drug development. While the compound itself is not biologically active in the context of rheumatoid arthritis, its importance is intrinsically linked to the therapeutic effects of Iguratimod, which modulates key inflammatory signaling pathways. Proper safety precautions are necessary when handling this compound due to its hazardous nature. This guide provides a foundational understanding for the effective and safe utilization of this compound in research and development.

References

Spectroscopic and Experimental Data for N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide Remains Elusive

A comprehensive search for spectroscopic and experimental data for the compound N-(5-Methoxy-2-Phenoxyphenyl)methanesulfonamide (CAS No. 123664-84-6) has yielded limited publicly available information, precluding the creation of an in-depth technical guide at this time. Despite extensive database searches, specific quantitative spectroscopic data, such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as detailed experimental protocols for its synthesis and characterization, could not be located in the public domain.

This compound, with the chemical formula C₁₄H₁₅NO₄S, is listed by several chemical suppliers, confirming its commercial availability.[1][2][3][4] However, these listings do not provide the detailed scientific data required for a comprehensive technical whitepaper aimed at researchers and drug development professionals.

The investigation for relevant biological data, including signaling pathways or specific experimental workflows associated with this compound, also did not yield any specific results. While there is research on the biological activities of structurally related compounds, such as other methanesulfonamide derivatives and 2-methoxyphenol antioxidants, no studies directly implicating this compound in a specific signaling cascade or biological process were identified.

Due to the absence of foundational spectroscopic and experimental data, the core requirements of this technical guide—namely, the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of associated biological pathways—cannot be fulfilled.

Further research and publication of the synthesis, characterization, and biological evaluation of this compound in peer-reviewed scientific literature are necessary before a comprehensive technical resource can be developed. Researchers in possession of such data are encouraged to publish their findings to advance the scientific understanding of this compound.

References

- 1. N-(5-methoxy-2-phenoxyphenyl)methane sulfonamide – Juvenus Drugs [juvenusdrugs.com]

- 2. N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamidehydrochloride , 95% , 149436-41-9 - CookeChem [cookechem.com]

- 3. This compound|123664-84-6_ææºåå¦_ç¡åºä¹é ¸ä¹é ¯-1,3,6,8-å溴è-é»ç¡åºäºè¯èº-æ°§æç¯ä¸ç·-éå·è¾å å§åå·¥æéå ¬å¸ [acmechem.net]

- 4. Synthonix, Inc > 123664-84-6 | this compound [synthonix.com]

The Multifaceted Biological Activities of Sulfonamide-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, is a versatile scaffold that has given rise to a vast array of therapeutic agents. Since the discovery of the antibacterial properties of prontosil, the first sulfonamide, this class of compounds has expanded to exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the core biological activities of sulfonamide-containing compounds, including their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of key mechanisms and workflows are presented to serve as a comprehensive resource for researchers in the field.

Antimicrobial Activity

The initial and most well-known application of sulfonamides is in combating bacterial infections. Their mechanism of action as antimicrobial agents is well-established, and they continue to be relevant in the treatment of various infections.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid (Vitamin B9).[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.[1][2] By blocking this essential step, sulfonamides halt the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. This ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible bacteria.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfamethoxazole | Escherichia coli | 64 | [1] |

| Sulfamethoxazole | Staphylococcus aureus | 128-256 | [4] |

| Sulfadiazine | Bordetella bronchiseptica | 0.5 - 8 | [5] |

| Sulfadiazine | Pasteurella multocida | 2 - 32 | [5] |

| Sulfadimethoxine | Haemophilus pleuropneumoniae | 8 - 64 | [5] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [6] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (clinical isolates) | 32 - 512 | [6] |

| Sulfonamide Analogue 1 | Pseudomonas aeruginosa (ATCC 25923) | >512 | [7] |

| Sulfonamide Analogue 1 | Staphylococcus aureus (ATCC 27853) | 128 | [7] |

| Sulfonamide Analogue 2 | Escherichia coli (ATCC 35401) | 256 | [7] |

| Sulfonamide Analogue 2 | Bacillus subtilis (ATCC 6633) | 64 | [7] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of antimicrobial agents.[1][2]

Materials:

-

Test sulfonamide compounds

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.

-

Incubate the broth culture at 37°C for 2-6 hours until it reaches the exponential growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline or PBS to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Sulfonamide Dilutions:

-

Dissolve the sulfonamide compounds in DMSO to create a stock solution (e.g., 10 mg/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the stock solution with CAMHB to achieve a range of desired concentrations. For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that shows no visible growth.

-

Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

-

Anticancer Activity

In recent years, sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[8]

Mechanisms of Action

Sulfonamides exert their anticancer effects through multiple pathways, including:

-

Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these CAs, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.

-

Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 or G2/M phase, thereby preventing cancer cell proliferation.[9]

-

Inhibition of Signaling Pathways: Sulfonamides can target key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, survival, and proliferation.[10][] Inhibition of this pathway can lead to decreased cancer cell viability.

-

Tubulin Polymerization Inhibition: Some sulfonamides interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to mitotic arrest and apoptosis.

Quantitative Data: IC₅₀ Values

The anticancer activity of sulfonamides is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | [8] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | [8] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast Cancer) | 7.13 ± 0.13 | [8] |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa (Cervical Cancer) | 10.9 ± 1.01 | [8] |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 (Breast Cancer) | 19.22 ± 1.67 | [8] |

| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 (Breast Cancer) | 12.21 ± 0.93 | [8] |

| Novel Sulfonamide Derivative 6 | HCT-116 (Colon Cancer) | 3.53 | [12] |

| Novel Sulfonamide Derivative 6 | HepG-2 (Liver Cancer) | 3.33 | [12] |

| Novel Sulfonamide Derivative 6 | MCF-7 (Breast Cancer) | 4.31 | [12] |

| Novel Sulfonamide Derivative 14 | A549 (Lung Cancer) | 0.4511 | [13] |

| Novel Sulfonamide Derivative 16 | A549 (Lung Cancer) | 0.1145 | [13] |

| Novel Sulfonamide Derivative 20 | A549 (Lung Cancer) | 0.4100 | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][14]

Materials:

-

Test sulfonamide compounds

-

Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the sulfonamide compound in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Anti-inflammatory Activity

Certain sulfonamides, most notably celecoxib, are potent anti-inflammatory agents. Their primary mechanism of action involves the selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenases (COX) are key enzymes in the synthesis of prostaglandins, which are lipid compounds that play a crucial role in inflammation. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit both COX-1 and COX-2. While COX-2 inhibition is responsible for their anti-inflammatory effects, the inhibition of COX-1 can lead to gastrointestinal side effects. Sulfonamide-based NSAIDs like celecoxib are designed to be selective inhibitors of COX-2, thereby providing anti-inflammatory relief with a reduced risk of gastric complications.[16]

Some sulfonamides may also exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway, a key regulator of the inflammatory response.[17]

Quantitative Data: IC₅₀ Values for COX Inhibition

| Compound | Target | IC₅₀ | Reference |

| Celecoxib | COX-1 | 15 µM | [16] |

| Celecoxib | COX-2 | 40 nM (0.04 µM) | [16][18] |

| Rofecoxib | COX-2 | 18 nM | [19] |

| Valdecoxib | COX-2 | 5 nM | [19] |

Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol for determining the in vitro inhibitory activity of sulfonamides against COX-1 and COX-2.

Materials:

-

Test sulfonamide compounds

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

-

DMSO for dissolving compounds

Procedure:

-

Compound Preparation:

-

Dissolve the test compounds in DMSO to prepare stock solutions.

-

Prepare serial dilutions of the compounds in the reaction buffer.

-

-

Enzyme Reaction:

-

In a microplate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10-15 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

-

PGE₂ Quantification:

-

Measure the concentration of PGE₂ produced in each reaction using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ production for each compound concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). Their ability to inhibit these enzymes has been exploited for the treatment of various conditions, including glaucoma, epilepsy, and more recently, cancer.

Mechanism of Action

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide group (-SO₂NH₂) of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity. This binding effectively blocks the enzyme's function.[20]

Quantitative Data: Inhibition Constants (Kᵢ)

The potency of sulfonamide-based CAIs is expressed by their inhibition constant (Kᵢ), which represents the equilibrium dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

| Compound | CA Isoform | Kᵢ (nM) | Reference |

| Acetazolamide (Standard) | hCA I | 250 | [21] |

| Acetazolamide (Standard) | hCA II | 12 | [21] |

| Acetazolamide (Standard) | hCA IX | 25 | [21] |

| Acetazolamide (Standard) | hCA XII | 5.7 | [21] |

| Novel Pyrazole-Sulfonamide 15 | hCA I | 725.6 | [20] |

| Novel Pyrazole-Sulfonamide 15 | hCA II | 3.3 | [20] |

| Novel Pyrazole-Sulfonamide 15 | hCA IX | 6.1 | [20] |

| Novel Pyrazole-Sulfonamide 15 | hCA XII | 80.5 | [20] |

| Novel Pyrazole-Sulfonamide 4c | hCA IX | 8.5 | [20] |

| Novel Pyrazole-Sulfonamide 5b | hCA IX | 18.2 | [20] |

| Three-Tails Sulfonamide 18 | hCA IV | 3.2 µM | [22] |

| Three-Tails Sulfonamide 24 | hCA IV | 4.6 µM | [22] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is a common method for determining the inhibition constants of CAIs.[23][24]

Materials:

-

Test sulfonamide compounds

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

-

Stopped-flow spectrophotometer

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, containing a pH indicator like p-nitrophenol)

-

DMSO for dissolving compounds

Procedure:

-

Reagent Preparation:

-

Prepare solutions of the CA isoenzyme and the test inhibitor at various concentrations in the buffer.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through water.

-

-

Enzyme and Inhibitor Pre-incubation:

-

Pre-incubate the enzyme solution with the inhibitor solution for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.

-

-

Stopped-Flow Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution in the stopped-flow instrument.

-